4-bromo-1-(pent-4-en-1-yl)-1H-pyrazole
Description
Significance of Pyrazole (B372694) Derivatives in Advanced Chemical Sciences
The pyrazole moiety is a cornerstone in the development of advanced chemical sciences, with its derivatives finding extensive applications across various scientific disciplines. nih.govmdpi.comresearchgate.netchemicalbook.comresearchgate.net
Historical and Current Relevance of Nitrogen Heterocycles in Organic Synthesis
Nitrogen-containing heterocycles, a class of organic compounds featuring a ring structure with at least one nitrogen atom, are fundamental to organic synthesis. Their prevalence in natural products, pharmaceuticals, and functional materials underscores their historical and ongoing importance. The unique electronic properties and reactivity conferred by the nitrogen heteroatom(s) make these compounds indispensable building blocks for creating complex molecular structures with tailored functions. The study of these molecules began in the 19th century and has evolved into a major branch of organic chemistry, continually providing tools and synthons for innovation.
Overview of Pyrazole Core Structure and its Chemical Versatility
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement imparts a unique chemical character, allowing for a diverse range of chemical transformations. chemicalbook.com The presence of both a pyridine-like and a pyrrole-like nitrogen atom allows pyrazoles to act as both weak bases and acids, and the ring system is amenable to various substitution reactions. This versatility has led to the incorporation of the pyrazole core into a vast array of functional molecules, including pharmaceuticals, agrochemicals, and materials with specific electronic or photophysical properties. mdpi.comchemicalbook.comresearchgate.net The ability to functionalize the pyrazole ring at multiple positions is a key driver of its widespread use in synthetic chemistry. chemicalbook.com
Rationale for Investigating Halogenated N-Alkenyl Pyrazoles as Key Synthetic Intermediates
The strategic functionalization of the pyrazole core with both a halogen and an alkenyl group, as seen in 4-bromo-1-(pent-4-en-1-yl)-1H-pyrazole, creates a highly versatile synthetic intermediate.
Importance of Bromine Functionalization at the C-4 Position of Pyrazoles
The introduction of a bromine atom at the C-4 position of the pyrazole ring is a synthetically powerful modification. This position is electronically distinct and the C-Br bond serves as a versatile handle for a multitude of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the facile introduction of a wide range of substituents, including aryl, alkyl, and alkynyl groups, thereby enabling the construction of complex molecular scaffolds. The C-4 bromo substituent significantly enhances the synthetic utility of the pyrazole core, making it a valuable precursor for combinatorial chemistry and the development of new functional materials and pharmaceutical agents.
Strategic Value of Pent-4-en-1-yl Substituent for Further Chemical Transformations
The N-1-pent-4-en-1-yl substituent provides a reactive terminal alkene that is orthogonal to the reactivity of the brominated pyrazole core. This terminal double bond is susceptible to a wide array of chemical transformations, including but not limited to:
Addition Reactions: Hydration, hydrogenation, and halogenation can introduce new functional groups at the terminus of the pentenyl chain.
Oxidative Cleavage: Ozonolysis or other oxidative cleavage methods can truncate the side chain to yield a carboxylic acid or aldehyde, providing a route to further derivatization.
Metathesis Reactions: Both cross-metathesis and ring-closing metathesis are powerful C-C bond-forming reactions that can be employed.
Polymerization: The terminal alkene can act as a monomer for the synthesis of pyrazole-containing polymers.
Intramolecular Reactions: The alkenyl chain can participate in intramolecular cyclization reactions, such as Diels-Alder or ene reactions, to form more complex fused ring systems. nih.gov
This dual reactivity makes compounds like this compound valuable building blocks for the synthesis of diverse and complex molecules.
Aims and Scope of Research on this compound
Given the lack of specific published research on this compound, the aims and scope of its investigation can be framed by its potential as a versatile synthetic intermediate. Research on this compound would likely focus on:
Development of Efficient Synthetic Routes: Establishing a reliable and high-yielding synthesis of the title compound from readily available starting materials. This would likely involve the N-alkylation of 4-bromopyrazole with a suitable pent-4-en-1-yl halide or equivalent.
Exploration of Orthogonal Reactivity: Systematically investigating the selective functionalization of either the C-4 bromo position or the terminal alkene, while leaving the other functional group intact. This would showcase the utility of the compound as a building block for sequential chemical modifications.
Synthesis of Novel Molecular Scaffolds: Utilizing the dual functionality of the molecule to construct novel and complex heterocyclic systems through a combination of cross-coupling and addition or cyclization reactions. This could lead to the discovery of new pharmacophores or materials with unique properties.
Investigation of Intramolecular Transformations: Studying the potential for intramolecular reactions between the pyrazole ring (or a substituent introduced at the C-4 position) and the pentenyl side chain to create novel fused or bridged ring systems.
The overarching goal of such research would be to demonstrate the value of this compound as a key building block in the synthetic chemist's toolbox, enabling the efficient construction of a wide variety of complex organic molecules.
Emphasis on Synthetic Methodologies and Mechanistic Understanding
The synthesis of this compound itself represents a fundamental challenge in regioselectivity. The N-alkylation of unsymmetrical pyrazoles can lead to mixtures of products, and controlling the site of substitution is a key aspect of synthetic design. nih.govnih.govmdpi.com Research into the N-alkylation of pyrazoles explores various methods, from classical approaches using bases and alkyl halides to more modern techniques involving acid catalysis or enzymatic processes, each with its own mechanistic nuances. nih.govmdpi.comgoogle.com
A plausible and efficient synthesis for this compound involves the direct N-alkylation of 4-bromo-1H-pyrazole. This method is analogous to established procedures for similar pyrazole derivatives. The reaction is typically carried out under basic conditions, where a base such as potassium carbonate or sodium hydride deprotonates the pyrazole ring, creating a nucleophilic nitrogen that subsequently reacts with an appropriate alkylating agent, in this case, a 5-halopent-1-ene like 5-bromo-1-pentene.
Table 1: Proposed Synthesis of this compound
| Reactant 1 | Reactant 2 | Reagents | Solvent | Probable Outcome |
|---|
This synthetic approach highlights the importance of understanding reaction mechanisms to control regioselectivity and optimize yield. The choice of base, solvent, and temperature can significantly influence the outcome of the N-alkylation reaction.
Focus on Reactivity and Derivatization for Non-Biological Applications
Beyond its synthesis, the true value of this compound lies in its potential for derivatization. The molecule is a trifunctional scaffold, offering at least three distinct sites for further chemical modification, making it a valuable tool for creating novel structures for non-biological applications, such as materials science and coordination chemistry. nih.govnih.gov
The reactivity of this compound can be dissected into three main areas:
Reactions at the Bromine Atom: The bromine at the C4 position of the pyrazole ring is a versatile handle for cross-coupling reactions. Palladium-catalyzed reactions like the Suzuki-Miyaura coupling (with boronic acids) or Buchwald-Hartwig amination (with amines) would allow for the introduction of a wide array of aryl, heteroaryl, or amino substituents at this position. researchgate.net This functionalization is crucial for tuning the electronic and steric properties of the molecule, which is a key aspect in the design of functional materials like organic light-emitting diodes (OLEDs) or ligands for metal catalysts.
Reactions of the Terminal Alkene: The pentenyl side-chain provides a gateway to a rich variety of olefin chemistry. A particularly powerful transformation is Ring-Closing Metathesis (RCM) . organic-chemistry.orgwikipedia.orgwikipedia.orgharvard.edulibretexts.orgorganic-chemistry.orgmedwinpublishers.comnih.govlibretexts.orgyoutube.com If a second alkene is introduced into the molecule (for example, by a Suzuki coupling at the C4-bromo position with an alkenylboronic acid), RCM can be used to construct complex polycyclic and macrocyclic architectures. This reaction, catalyzed by ruthenium complexes like the Grubbs catalyst, is known for its high functional group tolerance and is a cornerstone of modern synthetic chemistry for building complex ring systems. harvard.edumdpi.com Other potential reactions of the alkene include hydrofunctionalization, epoxidation, or polymerization.
Intramolecular Cyclization Reactions: The combination of the pyrazole ring and the pentenyl chain allows for the possibility of intramolecular cyclization reactions. mdpi.comrsc.orgresearchgate.net For instance, under certain catalytic conditions, the pyrazole ring could act as a nucleophile, attacking the activated alkene to form fused bicyclic systems. rsc.org Such reactions are of great interest for rapidly building molecular complexity from simple starting materials.
Table 2: Potential Derivatization Reactions
| Reactive Site | Reaction Type | Reagents/Catalysts | Potential Product Class |
|---|---|---|---|
| C4-Bromo | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 4-Aryl-1-(pent-4-en-1-yl)-1H-pyrazoles |
| C4-Bromo | Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | 4-Amino-1-(pent-4-en-1-yl)-1H-pyrazoles |
| Pentenyl Alkene | Ring-Closing Metathesis (RCM) | Grubbs Catalyst (after introducing a second alkene) | Fused/Bridged Polycyclic Pyrazoles |
Integration of Theoretical and Advanced Analytical Methodologies
The comprehensive study of a new molecule like this compound is incomplete without the integration of theoretical and advanced analytical methods. These tools are essential for confirming the structure, understanding the electronic properties, and predicting the reactivity of the compound.
Structural and Spectroscopic Analysis: The definitive characterization of the synthesized compound would rely on a suite of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is fundamental for elucidating the carbon-hydrogen framework, confirming the connectivity of the pentenyl chain to the pyrazole nitrogen, and verifying the regiochemistry of the substitution.
Mass Spectrometry (MS) would be used to confirm the molecular weight and elemental composition of the compound.
Infrared (IR) Spectroscopy would identify characteristic vibrations, such as the C=C stretch of the alkene and the aromatic C-H and C=N vibrations of the pyrazole ring.
X-ray Crystallography , if a suitable crystal can be obtained, provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and intermolecular packing in the solid state. Such data is invaluable for understanding the molecule's physical properties.
Theoretical Modeling: Computational chemistry, particularly using Density Functional Theory (DFT) , offers powerful insights that complement experimental findings. DFT calculations can be used to:
Predict spectroscopic data (like NMR chemical shifts), which can aid in the interpretation of experimental spectra.
Analyze the molecular orbitals (e.g., HOMO and LUMO) to understand the electronic structure and predict sites of electrophilic and nucleophilic attack. researchgate.net
Model reaction mechanisms, for example, to understand the transition states and intermediates in the N-alkylation or subsequent cyclization reactions, thereby explaining observed regioselectivity and reactivity. rsc.org
Calculate properties relevant to materials science, such as the molecule's potential for use in electronic devices.
The synergy between advanced synthesis, reactivity studies, and detailed analytical/theoretical investigation allows for a deep and comprehensive understanding of this compound, showcasing its potential as a versatile platform for chemical innovation.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1-pent-4-enylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-2-3-4-5-11-7-8(9)6-10-11/h2,6-7H,1,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIMNQAFWYBMKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCN1C=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromo 1 Pent 4 En 1 Yl 1h Pyrazole
Retrosynthetic Analysis and Precursor Identification
A retrosynthetic analysis of the target molecule identifies two primary disconnection points: the N1-alkyl bond and the C4-bromo bond. This leads to three main synthetic routes:
N-Alkylation Route: Disconnection of the N1-pentenyl bond points to 4-bromo-1H-pyrazole and a suitable pent-4-en-1-yl electrophile (e.g., 5-halopent-1-ene) as key precursors. This is often the most direct and convergent approach.
Bromination Route: Disconnection of the C4-Br bond suggests that 1-(pent-4-en-1-yl)-1H-pyrazole could serve as an intermediate, which would then undergo electrophilic bromination.
Ring Formation Route: A more fundamental disconnection of the pyrazole (B372694) ring itself would involve constructing the heterocycle from acyclic precursors, such as a substituted hydrazine and a 1,3-dicarbonyl compound.
These strategic disconnections guide the selection of appropriate starting materials and reaction sequences.
The pyrazole core is a fundamental heterocyclic motif, and its synthesis has been extensively studied. Two of the most prominent methods for its formation are the Knorr pyrazole synthesis and [3+2] cycloaddition reactions.
Knorr Pyrazole Synthesis: First reported in 1883, this is a classic and reliable method for pyrazole synthesis involving the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. nih.govresearchgate.net The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. chemhelpasap.comrsc.org For the target molecule, this pathway would theoretically involve the reaction of pent-4-en-1-ylhydrazine with a C4-brominated 1,3-dicarbonyl precursor, though the synthesis and stability of these precursors can be challenging.
[3+2] Cycloaddition: This powerful and versatile method involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. bohrium.combeilstein-journals.org In pyrazole synthesis, this typically involves the cycloaddition of a diazo compound (as the 1,3-dipole) with an alkyne or a suitably functionalized alkene. organic-chemistry.orgnih.gov For example, the reaction of a diazo compound with a bromo-alkyne could be envisioned as a route to the 4-bromopyrazole core. organic-chemistry.org This strategy offers high regioselectivity under appropriate conditions. acs.org
The introduction of the N1-pent-4-en-1-yl group is a critical step in the synthesis. The most common and straightforward strategy is the N-alkylation of a pre-formed pyrazole ring. This approach leverages the nucleophilicity of the pyrazole nitrogen. The key precursors for this strategy are the 4-bromo-1H-pyrazole heterocycle and an alkylating agent containing the pentenyl chain, such as 5-bromo-1-pentene or 5-iodo-1-pentene. This method is often preferred due to the commercial availability and stability of the 4-bromopyrazole starting material. sigmaaldrich.comfishersci.com
Should the synthetic strategy involve bromination of a pre-existing pyrazole ring, the functionalization of the C-4 position is achieved via electrophilic aromatic substitution. The pyrazole ring is sufficiently electron-rich to react with various brominating agents. The selection of the reagent and conditions is crucial for achieving high regioselectivity and yield.
Commonly used brominating agents include:
Elemental Bromine (Br₂): A powerful and effective brominating agent, often used in a suitable solvent like acetic acid or chloroform. scielo.org.mxdtic.mil
N-Bromosuccinimide (NBS): A milder and more selective source of electrophilic bromine, commonly used to avoid over-bromination or side reactions. scielo.org.mx
N-Bromosaccharin: A stable, solid reagent that can be more reactive than NBS and is effective for the bromination of various aromatic compounds, including pyrazoles. scielo.org.mxresearchgate.net
The choice of reagent often depends on the other functional groups present in the molecule. For instance, if the pentenyl group is already attached, milder conditions with NBS might be preferable to avoid addition reactions at the double bond.
| Reagent | Typical Conditions | Notes |
| **Bromine (Br₂) ** | Acetic acid or CHCl₃, room temperature | Highly effective but can be corrosive and less selective. |
| N-Bromosuccinimide (NBS) | CCl₄ or CH₃CN, often with a radical initiator (AIBN) or light | Milder than Br₂, good for selective bromination. scielo.org.mx |
| N-Bromosaccharin | Solvent-free or in various solvents, often with an acid catalyst | Stable solid, can be more reactive than NBS. scielo.org.mxresearchgate.net |
| Potassium Bromide (KBr) | With an oxidizing agent (e.g., Oxone) | Provides an in-situ source of electrophilic bromine. guidechem.com |
N-Alkylation Strategies for 1H-Pyrazoles with Pent-4-en-1-yl Moieties
The N-alkylation of 4-bromo-1H-pyrazole with a pent-4-en-1-yl halide is the most convergent and widely practiced approach for synthesizing the target compound. This reaction falls under the category of nucleophilic substitution, where the pyrazole anion acts as the nucleophile.
Direct alkylation involves the reaction of the N-H tautomer of 4-bromo-1H-pyrazole with an appropriate alkylating agent. For the synthesis of 4-bromo-1-(pent-4-en-1-yl)-1H-pyrazole, the electrophile would be a 5-halopent-1-ene, such as 5-bromo-1-pentene or 5-iodo-1-pentene. While the reaction can proceed without a base, it is typically slow and may require elevated temperatures. The use of a base is standard practice to enhance the reaction rate and yield by increasing the concentration of the more nucleophilic pyrazolate anion. semanticscholar.org
The acidity of the pyrazole N-H proton (pKa ≈ 14) allows for its facile deprotonation by a suitable base. This generates the pyrazolate anion, a significantly stronger nucleophile, which readily reacts with the alkyl halide. This base-mediated approach is the most common and efficient method for N-alkylation.
Key components of this reaction include:
Base: A variety of bases can be employed. Stronger bases like sodium hydride (NaH) ensure complete deprotonation but require anhydrous conditions. mdpi.com Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient and offer easier handling.
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), or acetone are typically used. These solvents effectively solvate the cation of the base while not interfering with the nucleophilicity of the pyrazolate anion.
Alkylating Agent: 5-bromo-1-pentene is a common and effective electrophile for this transformation.
A typical procedure involves stirring 4-bromo-1H-pyrazole with a slight excess of potassium carbonate in DMF at room temperature, followed by the addition of 5-bromo-1-pentene. The reaction is then monitored until completion, often requiring gentle heating to proceed at a reasonable rate.
| Base | Solvent | Temperature | Notes |
| Potassium Carbonate (K₂CO₃) | DMF, Acetone | Room Temp. to 60°C | A common, inexpensive, and effective base for this transformation. |
| Sodium Hydride (NaH) | DMF, THF | 0°C to Room Temp. | A strong, non-nucleophilic base that requires anhydrous conditions. mdpi.comresearchgate.net |
| Cesium Carbonate (Cs₂CO₃) | Acetonitrile, DMF | Room Temp. | Highly effective due to the high solubility of cesium salts. |
Catalytic and Transition Metal-Mediated N-Alkylation
The introduction of the pent-4-en-1-yl group onto the 4-bromopyrazole scaffold can be effectively achieved through catalytic N-alkylation methods. While traditional N-alkylation of pyrazoles often relies on strong bases and alkyl halides, catalytic approaches offer milder reaction conditions and improved selectivity. mdpi.comsemanticscholar.org Transition metal catalysis, in particular, has emerged as a powerful tool for the formation of C-N bonds. mdpi.com Various transition metals, including copper and palladium, have been employed to catalyze the N-alkylation of azoles with a range of electrophiles. mdpi.com For the synthesis of 1-(pent-4-en-1-yl)-4-bromopyrazole, a transition metal-catalyzed cross-coupling reaction between 4-bromopyrazole and a suitable pent-4-en-1-yl electrophile, such as 5-bromopent-1-ene or pent-4-en-1-yl tosylate, could be employed. These reactions typically proceed via an oxidative addition/reductive elimination cycle, facilitated by a suitable ligand and base.
In addition to transition metal catalysis, other catalytic systems have been developed for pyrazole N-alkylation. For instance, Brønsted acid catalysis has been utilized for the N-alkylation of pyrazoles with trichloroacetimidate electrophiles. mdpi.comsemanticscholar.org Furthermore, enzymatic catalysis presents a highly selective and environmentally benign alternative. Engineered enzymes have demonstrated the ability to catalyze the N-alkylation of pyrazoles with simple haloalkanes with exceptional regioselectivity (>99%). nih.govnih.gov This biocatalytic approach could potentially be adapted for the synthesis of the target compound.
Table 1: Comparison of Catalytic N-Alkylation Methods for Pyrazoles
| Catalyst Type | Electrophile | Advantages | Disadvantages |
| Transition Metal (e.g., Cu, Pd) | Alkyl halides, tosylates | Broad substrate scope, good yields | Potential for metal contamination, ligand sensitivity |
| Brønsted Acid (e.g., CSA) | Trichloroacetimidates | Mild conditions, metal-free | Requires specific electrophiles |
| Enzymatic (e.g., Methyltransferase) | Haloalkanes | High regioselectivity, green chemistry | Substrate specificity, enzyme availability |
Regioselectivity Control in N-Alkylation of 4-Bromopyrazoles
A significant challenge in the N-alkylation of unsymmetrically substituted pyrazoles, such as 4-bromopyrazole, is controlling the regioselectivity. The two nitrogen atoms of the pyrazole ring (N1 and N2) exhibit different nucleophilicities, leading to the potential formation of two regioisomers. The distribution of these isomers is influenced by several factors, including the nature of the substituent on the pyrazole ring, the electrophile, the solvent, and the base used. beilstein-journals.org
For 4-bromopyrazole, the electron-withdrawing nature of the bromine atom at the C4 position influences the electron density at both N1 and N2. Generally, N-alkylation of pyrazoles can be directed by both steric and electronic effects. researchgate.netresearchgate.net In the case of 4-bromopyrazole, the electronic effect of the bromine is the primary determinant of regioselectivity. The N1 position is generally favored due to its higher electron density compared to the N2 position, which is closer to the electron-withdrawing bromine atom.
Several strategies can be employed to enhance the regioselectivity of N-alkylation:
Choice of Base and Solvent: The combination of a specific base and solvent can significantly impact the regioisomeric ratio. For instance, the use of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to favor N1 alkylation for a variety of substituted indazoles, a related heterocyclic system. beilstein-journals.org
Steric Hindrance: While the bromine at C4 does not impart significant steric hindrance, bulky substituents on the electrophile can favor alkylation at the less sterically hindered nitrogen atom.
Protecting Groups: Although less direct, the use of a removable directing group on one of the nitrogen atoms can ensure complete regioselectivity, followed by a deprotection step.
Systematic studies on the N-alkylation of 3-substituted pyrazoles have demonstrated that regioselective N1-alkylation can be achieved using potassium carbonate in DMSO. researchgate.net Computational studies, such as Density Functional Theory (DFT) calculations, can also be employed to predict and rationalize the observed regioselectivity. researchgate.net
Direct Bromination Methodologies for 1-(pent-4-en-1-yl)-1H-pyrazole at the C-4 Position
An alternative synthetic route involves the direct bromination of the pre-formed 1-(pent-4-en-1-yl)-1H-pyrazole. The pyrazole ring is susceptible to electrophilic substitution, with the C4 position being the most activated site for such reactions.
Electrophilic bromination is a common method for introducing a bromine atom onto the pyrazole ring. Molecular bromine (Br₂) is a classic reagent for this transformation, often used in a suitable solvent such as chloroform or acetic acid. openstax.org However, due to the hazardous nature of Br₂, alternative brominating agents are often preferred.
N-halosuccinimides, such as N-bromosuccinimide (NBS), are widely used as safer and more convenient sources of electrophilic bromine. researchgate.net More specifically, N-bromosaccharin has been reported as an effective reagent for the one-pot, regioselective synthesis of 4-bromopyrazole derivatives under solvent-free conditions, catalyzed by silica gel-supported sulfuric acid. scielo.org.mxresearchgate.net This method offers high yields and excellent regioselectivity for the C4 position. The increased reactivity of N-bromosaccharin compared to NBS makes it a particularly attractive option. scielo.org.mx
Table 2: Common Reagents for Electrophilic Bromination of Pyrazoles
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Bromine (Br₂) | Chloroform, Acetic Acid | Readily available | Hazardous, corrosive |
| N-Bromosuccinimide (NBS) | CCl₄, CH₃CN | Safer than Br₂, easier to handle | Can lead to side reactions |
| N-Bromosaccharin | Solvent-free, H₂SO₄/SiO₂ catalyst | High reactivity, high yields, regioselective | Requires catalyst |
While electrophilic bromination is the most common approach, the bromination of pyrazole anions in alkaline solution represents an alternative strategy. This method involves the deprotonation of the pyrazole N-H proton to form the pyrazolate anion, which is then reacted with a bromine source. This approach is less commonly employed for C4 bromination as the pyrazolate anion is highly reactive and can lead to a mixture of products. However, under carefully controlled conditions, it can be a viable method.
Achieving high selectivity for C-4 bromination requires careful optimization of reaction conditions. Key parameters to consider include:
Brominating Agent: As discussed, the choice of brominating agent can significantly influence the outcome of the reaction. N-bromosaccharin and NBS are generally preferred for their selectivity and ease of handling. researchgate.netscielo.org.mx
Solvent: The polarity and nature of the solvent can affect the rate and selectivity of the bromination. For NBS brominations, solvents like carbon tetrachloride and acetonitrile are commonly used. nih.gov
Temperature: Controlling the reaction temperature is crucial to prevent over-bromination and the formation of byproducts. Reactions are often carried out at or below room temperature. nih.gov
Catalyst: The use of a catalyst, such as silica gel-supported sulfuric acid with N-bromosaccharin, can enhance the rate and regioselectivity of the reaction. scielo.org.mx
For instance, in the bromination of certain pyrazolo[3,4-c]pyrazoles, increasing the equivalents of NBS from a slight excess to 1.5 equivalents led to a total conversion and an increased yield of the monobrominated product. researchgate.net
Mechanistic Investigations of Key Synthetic Steps
The mechanism of electrophilic aromatic substitution on the pyrazole ring generally follows a two-step process. libretexts.orgbyjus.com In the first, rate-determining step, the electrophile (e.g., Br⁺ generated from Br₂ or an N-bromo reagent) attacks the electron-rich C4 position of the pyrazole ring to form a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. openstax.orgnih.govlibretexts.org In the second, fast step, a base removes a proton from the C4 position, restoring the aromaticity of the pyrazole ring and yielding the 4-bromo-substituted product. libretexts.org
The regioselectivity for the C4 position is attributed to the electronic properties of the pyrazole ring. The two nitrogen atoms direct the electrophilic attack to the C4 position, which is the most nucleophilic carbon atom in the ring.
The mechanism of N-alkylation of pyrazoles under basic conditions typically involves the deprotonation of the pyrazole N-H to form the pyrazolate anion. This anion then acts as a nucleophile and attacks the alkylating agent in an Sₙ2-type reaction. The regioselectivity of this step is governed by the relative nucleophilicity of the two nitrogen atoms in the pyrazolate anion, which is influenced by the electronic and steric effects of the substituents on the pyrazole ring. researchgate.net
Reaction Pathway Analysis for Pyrazole Ring Formation
The formation of the pyrazole ring is a cornerstone of this synthesis. The most classic and widely utilized method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. beilstein-journals.orgnih.gov This reaction's versatility allows for the synthesis of a wide array of substituted pyrazoles.
The generally accepted mechanism for the Knorr synthesis begins with the nucleophilic attack of the hydrazine onto one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by a series of condensation and cyclization steps, ultimately leading to the formation of the aromatic pyrazole ring after a dehydration step. rsc.org The regioselectivity of the reaction, particularly with unsymmetrical 1,3-dicarbonyls and substituted hydrazines, is a critical factor influenced by reaction parameters such as pH, solvent, and the electronic and steric nature of the substituents. rsc.org
Alternative pathways to the pyrazole core exist, including (3+2) cycloaddition reactions. nih.gov For instance, the reaction of diazo compounds with alkynes provides a direct route to the pyrazole ring under thermal conditions, often without the need for a catalyst. rsc.org Another approach involves the reaction of β,γ-unsaturated hydrazones, which can undergo a copper-catalyzed aerobic oxidative cyclization to yield pyrazole derivatives. organic-chemistry.org Multicomponent reactions (MCRs) have also emerged as powerful, efficient strategies for constructing the pyrazole nucleus from simple starting materials in a one-pot fashion, offering high atom economy. beilstein-journals.orgnih.gov
Recent theoretical studies using Density Functional Theory (DFT) have provided deeper insights into the reaction kinetics and structural aspects of pyrazole ring formation, analyzing potential mechanisms such as the nucleophilic attack pathways and transition states in both gas and solvent phases. researchgate.net
Elucidation of N-Alkylation Mechanism
Once the pyrazole ring is formed, the next key step is the introduction of the pent-4-en-1-yl group onto one of the nitrogen atoms. The N-alkylation of pyrazoles is typically achieved by reacting the pyrazole with an appropriate alkylating agent, such as 5-bromo-1-pentene or a similar pentenyl halide.
The mechanism for N-alkylation generally proceeds via a nucleophilic substitution (SN2) pathway, where the deprotonated pyrazole anion acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. mdpi.comsemanticscholar.org The reaction is commonly performed under basic conditions to deprotonate the N-H of the pyrazole, enhancing its nucleophilicity. semanticscholar.org For unsymmetrical pyrazoles, the alkylation can result in a mixture of two regioisomers. The regioselectivity is often governed by steric effects, with the alkyl group preferentially attaching to the less sterically hindered nitrogen atom. researchgate.netresearchgate.net
Several methods have been developed to control and facilitate this reaction. Phase Transfer Catalysis (PTC) has proven to be a simple and highly efficient method for N-alkylation, often proceeding in high yields without the need for a solvent. researchgate.nettandfonline.com This technique uses a phase transfer agent, like a quaternary ammonium salt, to carry the pyrazole anion from the solid or aqueous phase to the organic phase where the alkyl halide resides. tandfonline.com
More recently, acid-catalyzed methods using trichloroacetimidates as electrophiles have been developed, providing good yields of N-alkylated products. mdpi.comsemanticscholar.org Additionally, advanced protocols utilizing copper metallaphotoredox catalysis have emerged, enabling the coupling of various N-nucleophiles with a diverse range of alkyl bromides under visible light induction. princeton.edu Biocatalytic approaches using engineered enzymes also offer unprecedented regioselectivity (>99%) for pyrazole alkylation. nih.gov
Table 1: Comparison of N-Alkylation Methods for Pyrazoles
| Method | Typical Reagents | Key Advantages | Reference |
|---|---|---|---|
| Classical Basic Conditions | Alkyl Halide, Base (e.g., K₂CO₃, NaH) | Standard, widely used procedure. | semanticscholar.orgresearchgate.net |
| Phase Transfer Catalysis (PTC) | Alkyl Halide, Base (e.g., KOH), Quaternary Ammonium Salt | High yields, often solvent-free, mild conditions. | researchgate.nettandfonline.com |
| Acid-Catalyzed | Trichloroacetimidate Electrophiles, Brønsted Acid (e.g., CSA) | Provides access to N-alkyl pyrazoles from different electrophiles. | mdpi.com |
| Enzymatic Alkylation | Engineered Enzymes, Haloalkanes | Extremely high regioselectivity, sustainable. | nih.gov |
Understanding the Regioselectivity of C-4 Bromination
The final step in the synthesis is the bromination of the pyrazole ring. Electrophilic aromatic substitution on the pyrazole ring preferentially occurs at the C-4 position. This regioselectivity can be understood by examining the electronic structure of the pyrazole ring and the stability of the reaction intermediates.
The pyrazole ring is an electron-rich aromatic system. The nitrogen atom at the N-1 position (the "pyrrole-like" nitrogen) donates its lone pair of electrons to the aromatic system, increasing the electron density of the ring. The nitrogen at the N-2 position (the "pyridine-like" nitrogen) is less electron-donating. The resulting distribution of electron density makes the C-4 position the most nucleophilic and thus the most susceptible to attack by an electrophile like Br⁺.
When an electrophile attacks the C-4 position, the resulting cationic intermediate (a Wheland or arenium intermediate) is the most stable among the possible isomers. echemi.comreddit.com The positive charge in this intermediate can be effectively delocalized over the ring system without disrupting the lone pair contribution from the N-1 nitrogen to the aromatic sextet as severely as attacks at C-3 or C-5 would. This inherent electronic preference leads to high regioselectivity for C-4 substitution. echemi.comreddit.comreddit.com
Various brominating agents can be used, such as N-bromosaccharin, often in the presence of a catalyst like silica gel-supported sulfuric acid, which can facilitate the reaction under solvent-free conditions. researchgate.net
Green Chemistry Principles in the Synthesis of this compound
The growing emphasis on sustainable chemical practices has spurred the development of eco-friendly synthetic strategies for pyrazole derivatives. nih.govresearchgate.netbenthamdirect.com These methods aim to reduce waste, avoid hazardous substances, and minimize energy consumption, aligning with the core principles of green chemistry.
Solvent-Free Conditions and Alternative Reaction Media (e.g., water)
A significant advancement in green synthesis is the move away from traditional, often hazardous, organic solvents. benthamdirect.com Many synthetic steps for pyrazole derivatives can now be conducted under solvent-free conditions. beilstein-journals.orgrsc.orgias.ac.in These reactions, frequently assisted by microwave irradiation, not only reduce environmental pollution but can also lead to higher yields and shorter reaction times. researchgate.netmdpi.com The N-alkylation of pyrazole, for instance, can be performed efficiently using phase transfer catalysis without any solvent. tandfonline.com
Water has been increasingly adopted as a benign and renewable solvent for pyrazole synthesis. thieme-connect.com Its use is highly desirable due to its non-toxic, non-flammable, and inexpensive nature. nih.gov Microwave-assisted synthesis of 1-aryl-1H-pyrazole-5-amines, for example, has been successfully developed using water as the solvent. nih.gov The development of water-assisted multicomponent reactions further highlights the utility of aqueous media in creating efficient and environmentally friendly pathways to pyrazole compounds. acs.org
Application of Green Catalysts (e.g., nano-catalysts, heterogeneous catalysts)
The use of green catalysts is another cornerstone of sustainable pyrazole synthesis. nih.gov Heterogeneous catalysts, such as silica-supported sulfuric acid, are advantageous because they can be easily separated from the reaction mixture and recycled, minimizing waste. researchgate.net Ionic liquids have also been employed as reusable catalysts for the solvent-free synthesis of pyranopyrazoles, offering high yields and easy work-up procedures. ias.ac.in
Nano-catalysts, such as cobalt oxide nanoparticles, have been utilized to facilitate the synthesis of substituted pyrazoles via microwave irradiation in green solvent media. pharmacognosyjournal.net These catalysts often exhibit high activity and selectivity, allowing for efficient transformations under mild conditions. Simple, inexpensive, and non-toxic catalysts like ammonium chloride have also been used in Knorr pyrazole synthesis, further contributing to the sustainability of the process. jetir.org
Table 2: Examples of Green Catalysts in Pyrazole Synthesis
| Catalyst Type | Specific Example | Reaction | Advantages | Reference |
|---|---|---|---|---|
| Heterogeneous Catalyst | Silica Gel Supported H₂SO₄ | One-pot synthesis of 4-bromopyrazoles | Recyclable, easy separation, solvent-free conditions. | researchgate.net |
| Ionic Liquid | [(CH₂)₄SO₃HMIM][HSO₄] | Synthesis of dihydropyrano[2,3-c]pyrazoles | Reusable, high yields, solvent-free. | ias.ac.in |
| Nano-catalyst | Cobalt Oxide (CoO) | Microwave-assisted pyrazole synthesis | High efficiency, green solvent medium. | pharmacognosyjournal.net |
| Simple Salt | Ammonium Chloride (NH₄Cl) | Knorr pyrazole synthesis | Inexpensive, non-toxic, environmentally benign. | jetir.org |
Energy-Efficient Techniques (e.g., Microwave-assisted, Ultrasound-assisted Synthesis)
Conventional synthetic methods often require prolonged reaction times and high energy input through heating. tandfonline.com Energy-efficient techniques like microwave (MW) and ultrasound irradiation have emerged as powerful alternatives that significantly accelerate reaction rates, reduce energy consumption, and often improve product yields. researchgate.netbenthamdirect.combenthamdirect.com
Microwave-assisted organic synthesis (MAOS) has been extensively applied to the synthesis of pyrazole derivatives. tandfonline.com This technique can dramatically reduce reaction times from hours to minutes and often allows for solvent-free conditions or the use of green solvents like water or ethanol. mdpi.comnih.govnih.govdergipark.org.tr The synthesis of pyrano[2,3-c]pyrazoles, for instance, was completed in just 25 minutes with an 88% yield under microwave irradiation, compared to 1.4 hours and an 80% yield with conventional heating. nih.gov
Ultrasound-assisted synthesis is another green technique that enhances chemical reactions through acoustic cavitation. benthamdirect.comnih.gov It has been successfully used to synthesize various pyrazole and pyrazolone derivatives, often leading to excellent yields in shorter time frames compared to traditional methods. nih.govasianpubs.orguomosul.edu.iq Both microwave and ultrasound technologies represent significant contributions to sustainable chemistry by offering efficient, rapid, and environmentally friendly routes to valuable heterocyclic compounds. rsc.org
Chemical Reactivity and Functionalization of 4 Bromo 1 Pent 4 En 1 Yl 1h Pyrazole
Reactivity at the C-4 Bromine Atom
The bromine atom at the C-4 position of the pyrazole (B372694) ring is a key site for introducing molecular complexity. Its reactivity is influenced by the electron-deficient nature of the pyrazole heterocycle.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the C-4 position of bromopyrazoles. These methods are generally tolerant of various functional groups, including the alkene in the pentenyl side chain.
Suzuki-Miyaura Coupling: This reaction couples the 4-bromopyrazole with an organoboron reagent, typically a boronic acid or ester, to form a C-C bond. The reaction is catalyzed by a palladium complex and requires a base. It is a highly versatile method for synthesizing 4-aryl or 4-vinyl pyrazoles. researchgate.netnih.govrsc.orgtcichemicals.com The use of N-protected bromopyrazoles in Suzuki-Miyaura couplings is well-established, allowing for the synthesis of diverse biaryl and heteroaryl structures. nih.gov
Sonogashira Coupling: This reaction involves the coupling of the 4-bromopyrazole with a terminal alkyne. organic-chemistry.org It is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base, yielding 4-alkynylpyrazole derivatives. organic-chemistry.orgresearchgate.netnih.gov This method provides a direct route to introducing sp-hybridized carbon substituents onto the pyrazole core.
Heck Coupling: The Heck reaction facilitates the coupling of the 4-bromopyrazole with an alkene, such as an acrylate or styrene, in the presence of a palladium catalyst and a base. organic-chemistry.orgmdpi.com This reaction results in the formation of a new C-C bond with the creation of a substituted alkene, providing access to 4-vinylpyrazole derivatives. researchgate.net
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner to couple with the 4-bromopyrazole. wikipedia.orgorganic-chemistry.org This reaction, catalyzed by palladium or nickel, is known for its high functional group tolerance and the reactivity of organozinc compounds. wikipedia.orgnih.gov N-substituted pyrazole halides have been shown to be effective substrates in Negishi couplings. nih.gov
Table 1: Overview of Cross-Coupling Reactions at the C-4 Position
| Reaction | Coupling Partner | Catalyst System (Typical) | Product |
|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | 4-R-Pyrazole |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-(C≡C-R)-Pyrazole |
| Heck | H₂C=CHR | Pd(OAc)₂, P(o-tol)₃, Et₃N | 4-(CH=CHR)-Pyrazole |
| Negishi | R-ZnX | Pd(PPh₃)₄ or Ni(dppe)Cl₂ | 4-R-Pyrazole |
Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.comyoutube.com
The pyrazole ring is inherently electron-deficient, which can make it susceptible to nucleophilic attack. However, for an efficient SNAr reaction to occur at the C-4 bromo position, the presence of additional activating groups, such as a nitro group, is typically required. masterorganicchemistry.com In the absence of such groups, the reaction is generally difficult. Nevertheless, related transformations like palladium-catalyzed amination, which formally results in the substitution of the bromine by a nitrogen nucleophile, have been successfully applied to unprotected bromoimidazoles and bromopyrazoles. nih.gov
Metal-halogen exchange is a fundamental reaction in organometallic chemistry used to convert organic halides into organometallic reagents. wikipedia.org The bromine atom at the C-4 position of the pyrazole can be exchanged with a metal, most commonly lithium, by treatment with an organolithium reagent such as n-butyllithium or t-butyllithium at low temperatures. ethz.ch This process, known as lithiation, generates a highly reactive 4-lithiopyrazole intermediate. rsc.org
This organometallic intermediate is a powerful nucleophile and can be "quenched" by reacting it with a wide variety of electrophiles to introduce new functional groups at the C-4 position. rsc.org This two-step sequence provides a versatile route to a diverse array of 4-substituted pyrazoles that are not easily accessible through other methods.
Table 2: Examples of Metal-Halogen Exchange and Quenching
| Step 1: Reagent | Intermediate | Step 2: Electrophile (E⁺) | Product (4-E-Pyrazole) |
|---|---|---|---|
| n-BuLi | 4-Lithio-pyrazole | CO₂ then H⁺ | 4-Carboxypyrazole |
| t-BuLi | 4-Lithio-pyrazole | R-CHO | 4-(CH(OH)R)-Pyrazole |
| n-BuLi | 4-Lithio-pyrazole | R-X (Alkyl halide) | 4-R-Pyrazole |
This method has been successfully applied to 4-bromopyrazole derivatives, demonstrating its utility for regioselective functionalization. rsc.orgnih.gov
Chemoselective Transformations: Distinguishing Reactivity Between Bromine and Alkene
A key aspect of the synthetic utility of 4-bromo-1-(pent-4-en-1-yl)-1H-pyrazole is the ability to selectively react one of the two functional groups—the C4-bromo substituent and the terminal alkene—while leaving the other intact. This chemoselectivity allows for stepwise functionalization and the creation of diverse molecular structures.
The C4-bromo group on the pyrazole ring is analogous to an aryl bromide and is thus amenable to a variety of palladium-catalyzed cross-coupling reactions. These include the Suzuki-Miyaura, Heck, and Sonogashira reactions. The terminal alkene, on the other hand, is reactive towards addition reactions and can also participate in certain cross-coupling reactions like the Heck reaction.
Selective Reaction at the Bromine Atom:
Suzuki-Miyaura Coupling: It is generally possible to perform a Suzuki-Miyaura coupling on the C4-bromo position in the presence of the terminal alkene. nih.govresearchgate.net By carefully selecting the palladium catalyst, ligand, and base, the C-Br bond can be selectively activated for coupling with a boronic acid or ester, leaving the alkene untouched. This would introduce an aryl, heteroaryl, or vinyl substituent at the 4-position of the pyrazole ring.
Sonogashira Coupling: Similarly, the C-Br bond can be selectively coupled with a terminal alkyne under Sonogashira conditions (palladium and copper catalysis) to introduce an alkynyl substituent.
Selective Reaction at the Alkene:
Hydroboration-Oxidation: As discussed in section 3.2.3, this reaction is highly selective for the alkene and will not affect the bromo-substituted pyrazole ring.
[3+2] Cycloaddition: These reactions are also specific to the π-system of the alkene and will not react with the C-Br bond.
Competing Reactivity in Heck Reactions:
The Heck reaction presents an interesting case where both the C-Br bond and the terminal alkene can participate. researchgate.netorganic-chemistry.org The C-Br bond can act as the halide partner, and the alkene can act as the coupling partner. An intramolecular Heck reaction is a possibility, though the formation of a large ring makes it less likely than an intermolecular reaction. In an intermolecular Heck reaction with another alkene, the C-Br bond of this compound would be expected to react. Conversely, in a Heck reaction with an aryl halide, the terminal alkene of the pyrazole derivative would be the reactive partner. rsc.org Achieving selectivity in such cases would depend on the specific substrates and reaction conditions.
By choosing the appropriate reagents and conditions, a synthetic chemist can selectively functionalize either the pyrazole ring or the pentenyl side chain, making this compound a versatile building block.
Derivatization Strategies for Advanced Chemical Building Blocks
The ability to selectively functionalize the bromine and alkene moieties of this compound opens up numerous strategies for its use as a scaffold in the synthesis of more complex molecules. researchgate.netacs.orglifechemicals.com
One common strategy involves a two-step functionalization sequence. For instance:
Step 1: Functionalization of the Pyrazole Core. A Suzuki-Miyaura coupling reaction can be performed at the C4-bromo position to introduce a desired aryl or heteroaryl group. This creates a new, more complex pyrazole derivative that still retains the terminal alkene for further modification.
Step 2: Functionalization of the Side Chain. The terminal alkene of the resulting product can then be transformed. For example, hydroboration-oxidation can introduce a hydroxyl group, which could then be used to extend the chain or introduce other functionalities. Alternatively, a cycloaddition reaction could be used to append another heterocyclic ring.
An alternative strategy would be to first modify the alkene and then perform a cross-coupling reaction on the pyrazole ring. The choice of strategy would depend on the compatibility of the functional groups introduced in the first step with the reaction conditions of the second step.
Below is a table outlining potential derivatization pathways:
| Initial Reaction Site | Reaction Type | Intermediate Product | Subsequent Reaction | Final Product Class |
| C4-Bromo | Suzuki-Miyaura Coupling | 4-Aryl-1-(pent-4-en-1-yl)-1H-pyrazole | Hydroboration-Oxidation | 5-(4-Aryl-1H-pyrazol-1-yl)pentan-1-ol |
| Terminal Alkene | Hydroboration-Oxidation | 5-(4-Bromo-1H-pyrazol-1-yl)pentan-1-ol | Suzuki-Miyaura Coupling | 5-(4-Aryl-1H-pyrazol-1-yl)pentan-1-ol |
| C4-Bromo | Sonogashira Coupling | 4-Alkynyl-1-(pent-4-en-1-yl)-1H-pyrazole | [3+2] Cycloaddition | Pyrazole with alkynyl and heterocyclic side chains |
| Terminal Alkene | [3+2] Cycloaddition | 4-Bromo-1-(heterocyclyl-alkyl)-1H-pyrazole | Heck Reaction | Pyrazole with heterocyclic and vinyl-aryl side chains |
Through these and other selective transformations, this compound can serve as a versatile platform for the generation of a library of complex, multi-functionalized pyrazole derivatives for various applications in medicinal chemistry and materials science. mdpi.comnih.gov
Conclusion and Future Directions
Summary of Key Findings on the Synthesis and Reactivity of 4-bromo-1-(pent-4-en-1-yl)-1H-pyrazole
The study of this compound, while not extensively documented as a standalone compound, can be understood through the well-established principles of pyrazole (B372694) chemistry. The synthesis of this molecule would likely proceed through a multi-step sequence, beginning with the formation of the pyrazole core. A common and versatile method is the Knorr pyrazole synthesis, involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. mdpi.comnih.gov Following the creation of the pyrazole ring, regioselective bromination at the C4 position can be achieved using a suitable brominating agent like N-bromosuccinimide (NBS) or N-bromosaccharin, often under solvent-free conditions or with a heterogeneous catalyst to ensure high yield and selectivity. researchgate.net The final step involves the N-alkylation of the 4-bromopyrazole intermediate with a pent-4-en-1-yl halide (e.g., 5-bromopent-1-ene) under basic conditions to furnish the target compound.
The reactivity of this compound is characterized by its dual functionality. The bromine atom at the C4 position serves as a versatile synthetic handle for a variety of transition-metal-catalyzed cross-coupling reactions. These include Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of diverse aryl, alkynyl, and amino substituents, respectively. mdpi.comresearchgate.netrsc.org Concurrently, the terminal alkene group on the N1-pentenyl side chain offers a site for classic alkene transformations, such as hydrogenation, epoxidation, dihydroxylation, and polymerization. This orthogonal reactivity makes the compound a potentially valuable building block for creating complex molecules with tailored properties.
Identification of Remaining Research Gaps and Challenges in its Chemistry
Despite the predictable nature of its synthesis and reactivity, significant research gaps exist for this compound. The primary gap is the lack of dedicated studies on the molecule itself, meaning its specific physical, chemical, and spectroscopic properties are not characterized.
Key challenges in its chemistry include:
Selective Functionalization: A major challenge lies in achieving selective functionalization. Reaction conditions must be carefully optimized to modify one reactive center (the C4-Br bond or the C=C double bond) while leaving the other intact. For example, certain palladium catalysts used for cross-coupling could potentially isomerize or react with the alkene.
Intramolecular Reactions: The proximity of the terminal alkene to the pyrazole ring raises the possibility of unintended intramolecular cyclization reactions under certain catalytic or thermal conditions, leading to fused heterocyclic systems. The propensity for such side reactions is currently unexplored.
Green Synthesis: While established synthetic routes are available, the development of a truly green and atom-economical one-pot synthesis from simple precursors remains a challenge. nih.gov This would require a synthetic strategy that avoids multiple intermediate isolation and purification steps.
Regiocontrol in Synthesis: In syntheses starting from unsymmetrical precursors, achieving complete regiocontrol to yield solely the 1-(pent-4-en-1-yl) isomer over other potential isomers can be difficult and requires careful selection of reactants and conditions. mdpi.com
Prospective Avenues for Further Research and Application Development
The unique bifunctional nature of this compound opens up several exciting avenues for future research and application.
Future synthetic research should focus on more efficient and sustainable methods. The development of one-pot, multicomponent reactions to construct the substituted pyrazole core in a single step would be highly valuable. mdpi.comnih.gov Modern catalytic methods, such as photoredox catalysis or flow chemistry, could offer milder reaction conditions, improved yields, and greater control over the synthesis. organic-chemistry.orgacs.org For instance, a visible-light-mediated protocol could enable the synthesis under ambient temperature, reducing energy consumption and by-product formation. organic-chemistry.org Furthermore, exploring enzymatic catalysis could provide unparalleled regioselectivity and enantioselectivity, particularly in functionalizing the side chain. researchgate.net
The dual reactive handles of the molecule make it an ideal candidate for creating advanced materials. The C4-Br bond can be used as an anchor point for building complex organic electronic materials, while the terminal alkene can serve as a polymerizable unit.
Table 1: Potential Cross-Coupling Reactions for Functionalization
| Coupling Reaction | Reagent | Catalyst System (Example) | Resulting Functional Group | Potential Application |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base | Aryl group at C4 | Organic light-emitting diodes (OLEDs), sensors |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base | Alkynyl group at C4 | Conjugated polymers, molecular wires |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ / Ligand / Base | Amino group at C4 | Pharmaceutical intermediates, ligands |
| Heck | Alkene | Pd(OAc)₂ / Ligand / Base | Alkenyl group at C4 | Extended conjugated systems |
The alkene group can be leveraged for surface modification by grafting the molecule onto substrates or for creating novel polymers where the functionalized pyrazole unit is a repeating side chain. This could lead to the development of functional polymers with applications in coatings, membranes, or as ligands for catalysis.
To overcome the identified challenges and unlock the full potential of this compound, a deeper mechanistic understanding is crucial. Advanced computational techniques, particularly Density Functional Theory (DFT), can be employed to model reaction pathways, predict the regioselectivity of synthetic steps, and analyze the electronic properties of potential derivatives. rsc.orgnih.gov Such studies can help rationalize reactivity, predict the likelihood of intramolecular side reactions, and guide the design of optimal catalysts.
Experimentally, advanced spectroscopic methods can provide invaluable mechanistic data.
Table 2: Experimental Techniques for Mechanistic Investigation
| Technique | Purpose | Information Gained |
|---|---|---|
| In-situ NMR Spectroscopy | Reaction monitoring | Identification of transient intermediates, reaction kinetics, and catalyst speciation. |
| In-situ IR/Raman Spectroscopy | Tracking functional group changes | Real-time monitoring of reactant consumption and product formation. |
| Cyclic Voltammetry | Probing redox properties | Understanding the electronic effects of substituents and predicting electrochemical behavior. nih.gov |
| High-Throughput Experimentation (HTE) | Rapid reaction optimization | Efficient screening of catalysts, ligands, and reaction conditions to maximize yield and selectivity. acs.org |
By combining these computational and experimental approaches, researchers can build a comprehensive understanding of the chemistry of this compound, paving the way for its rational application in materials science, medicinal chemistry, and catalysis. researchgate.netnih.gov
Q & A
Q. What are the key steps for synthesizing 4-bromo-1-(pent-4-en-1-yl)-1H-pyrazole, and how are reaction conditions optimized?
The synthesis typically involves:
- Alkylation : Introducing the pent-4-en-1-yl group to the pyrazole ring via nucleophilic substitution or transition metal-catalyzed coupling.
- Bromination : Electrophilic bromination at the 4-position using reagents like NBS (N-bromosuccinimide) under controlled conditions .
- Purification : Column chromatography or recrystallization to isolate the product.
Optimization factors : - Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates, while ethers (THF) may stabilize intermediates .
- Temperature : Bromination often requires 0–25°C to minimize side reactions .
- Catalysts : Pd-based catalysts for efficient coupling of the pent-4-en-1-yl group .
Q. Which analytical techniques are critical for confirming the structure of this compound?
- NMR Spectroscopy :
- ¹H NMR : Identifies protons on the pent-4-en-1-yl chain (e.g., vinyl protons at δ 5.0–5.8 ppm) and pyrazole ring protons.
- ¹³C NMR : Confirms bromine’s deshielding effect on the adjacent pyrazole carbon (δ ~100–110 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 241.03 for C₈H₁₀BrN₂) .
- X-ray Crystallography : Resolves bond angles and substituent orientation in the solid state .
Advanced Questions
Q. How can conflicting spectroscopic data for this compound derivatives be resolved?
Conflicts often arise from:
- Tautomerism : Pyrazole rings exhibit prototropic tautomerism, altering NMR peak positions. Use variable-temperature NMR to identify equilibrium states .
- Regioselectivity in bromination : Competing bromination at other positions (e.g., 5-position) may occur. HPLC or GC-MS can separate and identify byproducts .
- Solvent effects : Dielectric constants influence chemical shifts. Compare spectra in deuterated DMSO vs. CDCl₃ to assess solvent-induced shifts .
Q. What strategies improve the yield of Suzuki-Miyaura cross-coupling reactions involving this compound?
- Pre-functionalization : Convert the bromine to a boronic ester for Pd-catalyzed coupling. Use pinacol borane under inert conditions .
- Catalyst systems : Pd(PPh₃)₄ with Cs₂CO₃ base in THF/water mixtures enhances coupling efficiency .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 100°C) while maintaining >80% yield .
Q. How does the pent-4-en-1-yl group influence the compound’s reactivity in cycloaddition reactions?
- Steric effects : The bulky substituent directs regioselectivity in Diels-Alder reactions, favoring endo transition states .
- Electronic effects : The electron-rich double bond in pent-4-en-1-yl enhances electrophilic substitution at the pyrazole’s 3-position .
- Photochemical reactivity : UV irradiation induces [2+2] cycloaddition with electron-deficient dienophiles (e.g., maleic anhydride) .
Q. What biological targets are plausible for this compound based on structural analogs?
- Kinase inhibition : The pyrazole core mimics ATP-binding motifs in kinases (e.g., JAK2, EGFR). Docking studies suggest hydrophobic interactions with the bromine and pent-4-en-1-yl groups .
- Antimicrobial activity : Brominated pyrazoles disrupt bacterial membrane proteins (e.g., porins). MIC assays against S. aureus show IC₅₀ ~25 µM .
- Anticancer potential : Apoptosis induction in HeLa cells via caspase-3 activation (observed in analogs with similar substituents) .
Data Contradiction Analysis
Q. Why do solvent choices for bromination vary across studies (DMSO vs. acetonitrile)?
- DMSO : Stabilizes bromide ions, favoring electrophilic bromination but risking oxidation of sensitive groups .
- Acetonitrile : Minimizes side reactions in sterically hindered pyrazoles but may require higher temperatures .
Resolution : Pre-screen solvents using computational tools (e.g., COSMO-RS) to predict reactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
